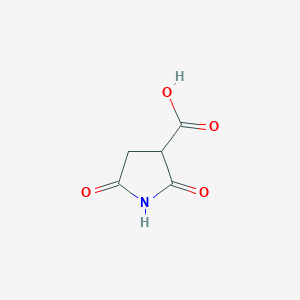

2,5-Dioxo-pyrrolidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

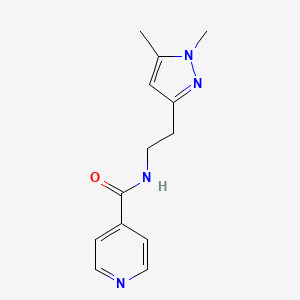

2,5-Dioxo-pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C5H5NO4 . It has a molecular weight of 143.10 . This compound is part of the pyrrolidine family, which is a group of nitrogen heterocycles widely used by medicinal chemists to create compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including this compound, can be achieved through various methods. One approach involves the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . Another method involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyrrolidine ring in this compound is a five-membered ring with one nitrogen atom . The structure is characterized by sp3 hybridization, which allows for efficient exploration of the pharmacophore space . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the molecule’s three-dimensional coverage .Chemical Reactions Analysis

Pyrrolidine derivatives, including this compound, are known for their versatility in chemical reactions. They can be used as intermediates in drug research and development . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized if the ring is preformed .Applications De Recherche Scientifique

Enantioselective Biotransformations in Organic Synthesis

2,5-Dioxo-pyrrolidine-3-carboxylic acid derivatives have been used in enantioselective biotransformations. Specifically, amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides, a process catalyzed by microbial whole cell catalysts, leads to the production of enantiomerically pure carboxylic acids. These compounds find application in the scalable preparation of druglike pyrroline-fused diazepin-11(5H)-one compounds and aza-nucleoside analogues (Chen et al., 2012).

Multicomponent Synthesis of N-Aminopyrrolidine-2,5-diones

Research includes the development of a multicomponent synthesis process for 3,4-disubstituted N-aminopyrrolidine-2,5-diones. This process involves the reaction of N-isocyaniminotriphenylphosphorane, aldimines, and Meldrum's acid in aqueous THF, leading to the diastereoselective formation of these compounds in good to excellent yields (Adib et al., 2011).

Redox-Annulations with α,β-unsaturated Carbonyl Compounds

In this application, cyclic amines like pyrrolidine undergo redox-annulations with α,β-unsaturated aldehydes and ketones. This process, promoted by carboxylic acid, results in ring-fused pyrrolines that can be further oxidized to pyrroles or reduced to pyrrolidines (Kang et al., 2015).

Synthesis of Pyrrolidine Derivatives for Biomedical Research

Stable free radicals like 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, derived from this compound, are important in biophysical and biomedical research. These radicals serve as molecular probes and labels in magnetic resonance spectroscopy and imaging. The synthesis process has been improved for higher yields using commercially available reagents (Dobrynin et al., 2021).

Mécanisme D'action

While the specific mechanism of action for 2,5-Dioxo-pyrrolidine-3-carboxylic acid is not mentioned in the sources, pyrrolidine derivatives have been evaluated for their inhibitory activity on human physiologically relevant enzymes . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2,5-dioxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4/c7-3-1-2(5(9)10)4(8)6-3/h2H,1H2,(H,9,10)(H,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZPXZTOCIRKBSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

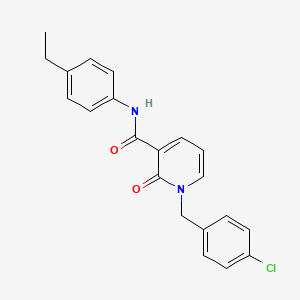

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2410278.png)

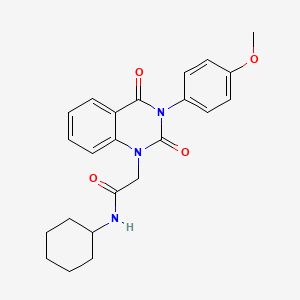

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2410282.png)

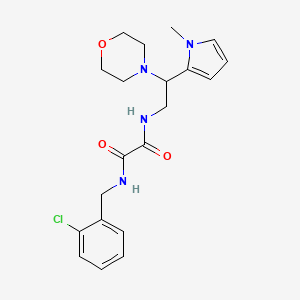

![N-(benzo[d]thiazol-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2410289.png)